molecular formula C15H16N2O3 B055507 Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate CAS No. 122773-99-3

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Cat. No.: B055507
CAS No.: 122773-99-3
M. Wt: 272.3 g/mol
InChI Key: QIJXPLJLCFRKSO-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C15H16N2O3 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in

Biological Activity

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article outlines its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H17_{17}N2_{2}O3_{3} with a molecular weight of approximately 272.30 g/mol. The compound features a pyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms. This structural framework is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Bacillus subtilisModerate
Staphylococcus aureusHigh
Escherichia coliLow

The mechanism of action appears to involve inhibition of specific enzymes crucial for microbial growth, thereby demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including:

Cell LineIC50_{50} Value (µM)Reference
A549 (Lung)15.0
MCF-7 (Breast)12.5
Colo205 (Colon)8.0

These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study investigated the effects of this compound on human lung cancer cells (A549). The compound demonstrated significant cytotoxicity with an IC50_{50} value of 15 µM, leading to increased apoptosis markers compared to untreated controls .
  • Evaluation of Antimicrobial Properties :
    Another study assessed the compound's antimicrobial efficacy against Staphylococcus aureus. The results indicated a high activity level, suggesting its potential use in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : Initial findings suggest interactions with specific receptors that could modulate signaling pathways related to inflammation and cancer progression .

Properties

IUPAC Name

ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJXPLJLCFRKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554092
Record name Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122773-99-3
Record name Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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